[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol
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Overview
Description
The compound with the chemical formula “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” is a fluorinated aromatic compound. Its structure includes a benzene ring substituted with a hydroxymethyl group and a trifluoromethyl group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with trifluoromethyl and hydroxymethyl reagents under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
OCc1ccc(s1)C(F)(F)C(F)(F)H: A similar compound with a difluoromethyl group instead of a trifluoromethyl group.
OCc1ccc(s1)C(F)(F)C(F)H: A compound with a monofluoromethyl group.
OCc1ccc(s1)CH3: A compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in “[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol” imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-2,13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDRMSMCXCEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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